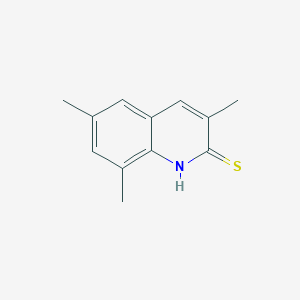

3,6,8-Trimethylquinoline-2-thiol

説明

3,6,8-Trimethylquinoline-2-thiol (CAS No.: 917749-57-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . It belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound features methyl substitutions at the 3-, 6-, and 8-positions of the quinoline backbone and a thiol (-SH) group at position 2. Notably, its commercial availability has been discontinued, as indicated by catalog entries from CymitQuimica .

特性

分子式 |

C12H13NS |

|---|---|

分子量 |

203.31 g/mol |

IUPAC名 |

3,6,8-trimethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |

InChIキー |

NZPQSVBPRYDPLV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .

Industrial Production Methods: Industrial production of 3,6,8-Trimethylquinoline-2-thiol may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.

化学反応の分析

Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .

科学的研究の応用

3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound’s thiol group makes it useful in studying redox reactions and thiol-disulfide exchange processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:

Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states.

Enzyme Inhibition: Quinoline derivatives are known to inhibit certain enzymes, which can affect metabolic pathways.

DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: 3,7,8-Trimethylquinoline-2-thiol

The positional isomer 3,7,8-Trimethylquinoline-2-thiol shares the same molecular formula (C₁₂H₁₃NS) and molecular weight (203.3 g/mol) as the target compound but differs in the placement of methyl groups (positions 3, 7, and 8 instead of 3, 6, and 8) . Key differences include:

- Crystallinity : Altered methyl positioning could lead to differences in molecular packing and melting points, though experimental data are unavailable.

- Synthetic Accessibility : Both isomers are listed as discontinued, suggesting shared challenges in synthesis or purification .

Analogous Heterocycles: 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol

This compound (CAS No.: 917749-56-5) has the molecular formula C₁₃H₁₃NO₂S (MW ≈ 247.3 g/mol) and features:

- Thiol Position : The -SH group at position 7 (vs. position 2 in the target compound) may alter electronic delocalization and acidity.

- Substituent Effects: An ethyl group at position 8 introduces greater hydrophobicity compared to the methyl group in 3,6,8-Trimethylquinoline-2-thiol.

Tabular Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Thiol Position | Key Structural Features |

|---|---|---|---|---|---|

| 3,6,8-Trimethylquinoline-2-thiol | C₁₂H₁₃NS | 203.3 | 3-, 6-, 8-CH₃ | 2 | High hydrophobicity, steric hindrance |

| 3,7,8-Trimethylquinoline-2-thiol | C₁₂H₁₃NS | 203.3 | 3-, 7-, 8-CH₃ | 2 | Altered steric profile |

| 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol | C₁₃H₁₃NO₂S | 247.3 | 8-C₂H₅, fused dioxane ring | 7 | Enhanced polarity, fused oxygen ring |

Research Implications and Limitations

While 3,6,8-Trimethylquinoline-2-thiol’s discontinued status limits experimental validation , its structural analogs provide insights into structure-activity relationships. For instance:

- Electronic Effects: Methyl groups at positions 6 and 8 may shield the quinoline nitrogen, reducing metal-binding capacity compared to unsubstituted quinolines.

- Solubility : The dioxane-containing analog’s higher polarity suggests improved aqueous solubility, a critical factor in drug design .

Further studies are needed to explore the biological activity and synthetic scalability of these compounds.

生物活性

3,6,8-Trimethylquinoline-2-thiol (TMQ2T) is an organic compound belonging to the quinoline family, characterized by a unique structure that includes three methyl groups and a thiol (-SH) functional group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

TMQ2T has the molecular formula C₁₂H₁₃NS and exhibits various chemical reactivity patterns due to its functional groups. The presence of the thiol group allows for participation in redox reactions and enzyme inhibition, making it a valuable compound for biological studies.

The biological activity of TMQ2T can be attributed to several mechanisms:

- Redox Reactions : The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states, which are crucial for maintaining cellular homeostasis.

- Enzyme Inhibition : Quinoline derivatives, including TMQ2T, have been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- DNA Intercalation : Some studies suggest that TMQ2T may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Antimicrobial Activity

Research indicates that TMQ2T exhibits significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : TMQ2T has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

TMQ2T's potential as an anticancer agent has been explored in several studies:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) have shown that TMQ2T reduces cell viability in a dose-dependent manner. IC₅₀ values typically range from 10 to 50 µM depending on the cell line.

- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of TMQ2T against a panel of clinical isolates. The results indicated that TMQ2T effectively inhibited bacterial growth with an MIC value of 64 µg/mL against E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Properties

In another study published in Cancer Letters, TMQ2T was tested on various cancer cell lines. The compound showed promising results in reducing cell proliferation.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis via ROS generation |

| MCF-7 | 30 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。